molecular formula C18H25N3O5S B4134778 DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

Cat. No.: B4134778
M. Wt: 395.5 g/mol
InChI Key: GZSPGCUUEBHUAB-UHFFFAOYSA-N
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Description

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is a complex organic compound with the molecular formula C18H25N3O5S This compound is characterized by the presence of a morpholine ring, a thioamide group, and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 5-aminoisophthalic acid dimethyl ester with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thioamide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is unique due to the presence of the morpholine ring and thioamide group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

dimethyl 5-(3-morpholin-4-ylpropylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-24-16(22)13-10-14(17(23)25-2)12-15(11-13)20-18(27)19-4-3-5-21-6-8-26-9-7-21/h10-12H,3-9H2,1-2H3,(H2,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSPGCUUEBHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NCCCN2CCOCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

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